molecular formula C17H16O6 B3424986 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate CAS No. 380427-15-6

4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate

Cat. No.: B3424986
CAS No.: 380427-15-6
M. Wt: 316.30 g/mol
InChI Key: ITSFOEMPYJDTHJ-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate is an organic compound with the molecular formula C₁₇H₁₆O₆ and a molecular weight of 316.31 g/mol . It is characterized by the presence of formyl, methoxy, and benzoate functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 3,5-dimethoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The methoxy groups can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate is unique due to the presence of both formyl and multiple methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-20-13-7-12(8-14(9-13)21-2)17(19)23-15-5-4-11(10-18)6-16(15)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSFOEMPYJDTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247129
Record name 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380427-15-6
Record name 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380427-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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